![molecular formula C12H14OSi B1303621 4-[(三甲基硅烷基)乙炔基]苯甲醛 CAS No. 77123-57-0](/img/structure/B1303621.png)
4-[(三甲基硅烷基)乙炔基]苯甲醛
概述
描述
4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H14OSi. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a benzaldehyde structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
科学研究应用
4-[(Trimethylsilyl)ethynyl]benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of porphyrin-based materials, which are used in solar cells and other electronic devices.
Chemical Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological systems.
生化分析
Biochemical Properties
4-[(Trimethylsilyl)ethynyl]benzaldehyde plays a significant role in various biochemical reactions. It is involved in the preparation of compounds such as 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol and 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin . The compound interacts with enzymes and proteins involved in these synthesis processes, facilitating the formation of complex organic molecules. The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
The effects of 4-[(Trimethylsilyl)ethynyl]benzaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering cellular metabolism and function. Additionally, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can impact cell signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 4-[(Trimethylsilyl)ethynyl]benzaldehyde exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction often involves the formation of covalent bonds with the active sites of enzymes, resulting in changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(Trimethylsilyl)ethynyl]benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[(Trimethylsilyl)ethynyl]benzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-[(Trimethylsilyl)ethynyl]benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-[(Trimethylsilyl)ethynyl]benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4-[(Trimethylsilyl)ethynyl]benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. For example, the compound may be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins .
Subcellular Localization
The subcellular localization of 4-[(Trimethylsilyl)ethynyl]benzaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can participate in the synthesis of proteins and other biomolecules. This localization is essential for the compound’s role in various biochemical processes .
准备方法
4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized through several methods:
Sonogashira Coupling Reaction: This method involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction with Triphenylphosphine: Another synthetic route involves reacting 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon.
化学反应分析
4-[(Trimethylsilyl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 4-[(Trimethylsilyl)ethynyl]benzaldehyde primarily involves its reactivity as an aldehyde and the presence of the trimethylsilyl group. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be removed or substituted under specific conditions. These properties make it a versatile intermediate in organic synthesis .
相似化合物的比较
4-[(Trimethylsilyl)ethynyl]benzaldehyde can be compared with similar compounds such as:
4-Ethynylbenzaldehyde: Lacks the trimethylsilyl group, making it less stable but more reactive in certain conditions.
3-(Trimethylsilyl)ethynylbenzaldehyde: Similar structure but with the trimethylsilyl group in a different position, affecting its reactivity and applications.
4-Formylbenzoic Acid: Contains a carboxylic acid group instead of the ethynyl moiety, leading to different chemical properties and uses.
These comparisons highlight the unique stability and reactivity conferred by the trimethylsilyl group in 4-[(Trimethylsilyl)ethynyl]benzaldehyde.
属性
IUPAC Name |
4-(2-trimethylsilylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQDUXAJFTWMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377990 | |
| Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-57-0 | |
| Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilylethynyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-[(Trimethylsilyl)ethynyl]benzaldehyde in material science?
A1: 4-[(Trimethylsilyl)ethynyl]benzaldehyde serves as a crucial building block for synthesizing complex polymers. [, ] In particular, it's a key precursor in creating polyferrocenylsilane (PFS) block copolymers. [] The compound's structure, featuring both an aldehyde and a protected alkyne group, allows for versatile modifications and polymerization reactions.
Q2: Can you explain the role of 4-[(Trimethylsilyl)ethynyl]benzaldehyde in preparing PFS block copolymers through "click" chemistry?
A2: The synthesis of PFS block copolymers using 4-[(Trimethylsilyl)ethynyl]benzaldehyde involves a multi-step process:
- Living Anionic Polymerization: 4-[(Trimethylsilyl)ethynyl]benzaldehyde is first used to terminate living PFS chains, resulting in a trimethylsilyl-protected, alkyne-terminated PFS homopolymer. []
- Deprotection: The trimethylsilyl protecting group is removed, yielding an ethynyl-terminated PFS (ω-alkyne-PFS) ready for "click" reactions. []
- Cu-Catalyzed Alkyne/Azide Cycloaddition: The ω-alkyne-PFS then undergoes a copper-catalyzed alkyne/azide cycloaddition ("click" reaction) with another azide-functionalized homopolymer. This reaction forms the desired PFS block copolymer. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
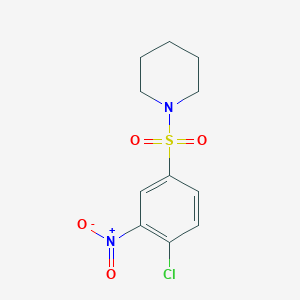
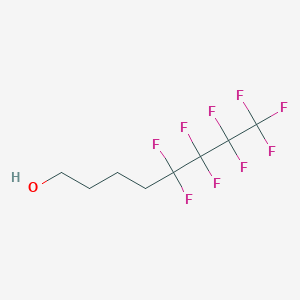
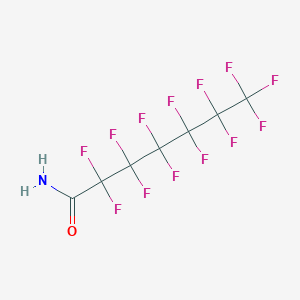

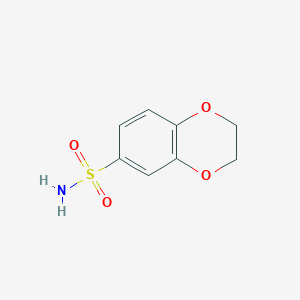
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)
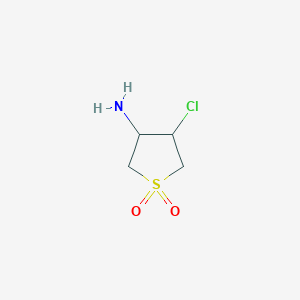
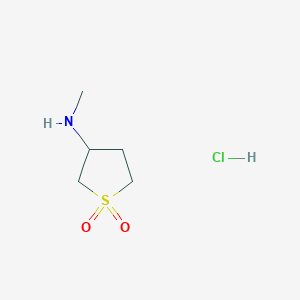
![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
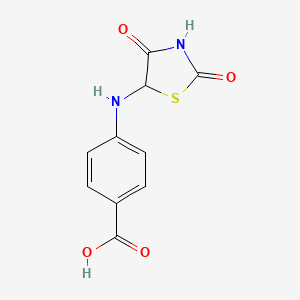
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)
